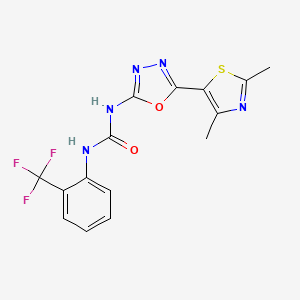
1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H12F3N5O2S and its molecular weight is 383.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H23N5O4S with a molecular weight of 461.6 g/mol. It features a thiazole ring and an oxadiazole moiety, which are known for their diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O4S |
| IUPAC Name | This compound |
| Molecular Weight | 461.6 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound's oxadiazole and thiazole functionalities are believed to play crucial roles in binding to these enzymes.
Enzyme Inhibition Studies
Recent research indicates that derivatives of oxadiazoles exhibit significant inhibition of AChE and BChE:
- AChE Inhibition : The compound demonstrated an IC50 value indicating potent inhibition against AChE, suggesting potential use in treating Alzheimer's disease.
- BChE Inhibition : Similar inhibitory effects were observed for BChE, reinforcing its potential as a dual inhibitor.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole and oxadiazole rings can significantly affect biological activity. For instance:
- Substituents at specific positions on the phenyl ring were found to enhance or diminish enzyme inhibition.
- The presence of electron-withdrawing groups (EWGs) at the para position increased AChE inhibition potency compared to electron-donating groups (EDGs).
Case Studies and Research Findings
- Neuroprotective Activity : A study indicated that compounds with similar structures showed neuroprotective effects in models of ischemic stroke by modulating glutamate receptors and reducing oxidative stress .
- Antimicrobial Properties : Another investigation highlighted the antibacterial activity of thiazole derivatives against Gram-positive bacteria, with some compounds exhibiting MIC values significantly lower than standard antibiotics .
- Cancer Therapeutics : Research has also pointed towards the anticancer potential of oxadiazole derivatives. Compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation in vitro .
属性
IUPAC Name |
1-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2S/c1-7-11(26-8(2)19-7)12-22-23-14(25-12)21-13(24)20-10-6-4-3-5-9(10)15(16,17)18/h3-6H,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMJNXOVGBOTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













